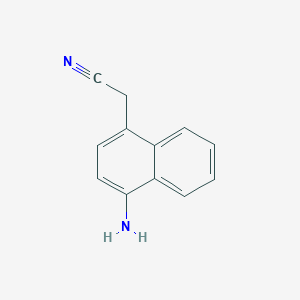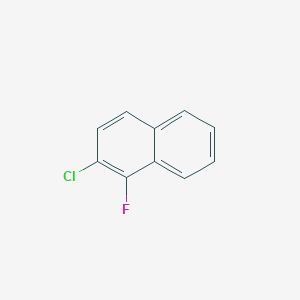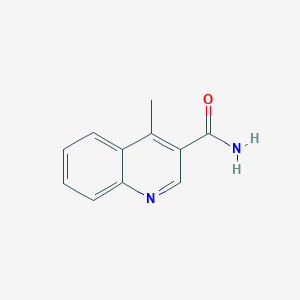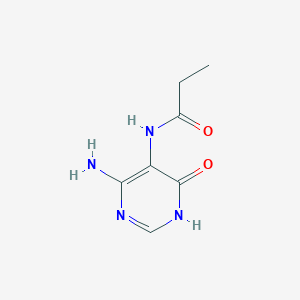
5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms, making it an analog of naphthalene with nitrogen atoms incorporated into the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine derivatives with suitable electrophiles, followed by cyclization and decarboxylation steps . The reaction conditions often involve heating in solvents like Dowtherm A or diphenyl ether to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-5-carboxylic acid derivatives, while reduction can produce various tetrahydro derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is studied for its potential in inhibiting enzymes and interacting with biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,7-Naphthyridine: Known for its use in medicinal chemistry and industrial applications.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature enhances its reactivity and potential for forming various derivatives with distinct biological activities.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-6-2-1-4-10-7(6)3-5-11-8/h1-2,4,8,11H,3,5H2,(H,12,13) |
InChI Key |
JXMFEXNRQUOYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1N=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)







![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)

